3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine
Description
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a 4-ethoxy-2-methylphenyl group at position 3 and an amino group at position 4. Isoxazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. This article compares the target compound with structurally similar analogs, focusing on substituent effects, biological activity, and synthetic strategies.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H14N2O2/c1-3-15-9-4-5-10(8(2)6-9)11-7-12(13)16-14-11/h4-7H,3,13H2,1-2H3 |
InChI Key |
CCNQCHPECUOGIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NOC(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides with alkenes or alkynes, often catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . Industrial production methods typically employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides
Common conditions for these reactions include refluxing in ethanol or other solvents, and the major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring substituents significantly influence binding affinity, metabolic stability, and electronic properties. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and facilitate hydrogen bonding. For example, in BRD4 inhibitors, methoxy and ethyl groups enhanced binding by occupying sub-pockets .
- Electron-withdrawing groups (e.g., CF₃, Cl, NO₂) increase lipophilicity and metabolic stability but may reduce aqueous solubility.
- Steric effects : Methyl or ethyl groups at specific positions (e.g., 3-ethyl in Scaffold 10) improve steric complementarity in enzyme binding pockets .
Amino Group Modifications
The amino group at position 5 is critical for hydrogen bonding and catalytic interactions:
Key Observations :
Kinase Inhibition
Isoxazole derivatives are prominent kinase inhibitors:
Key Observations :
Key Observations :
- Cyclization using DMF-DMA or hydroxylamine is a common step .
- Asymmetric catalysis with chiral phosphoric acids achieves high enantioselectivity in N-ethyl derivatives .
Physicochemical Properties
- Lipophilicity : Electron-withdrawing groups (e.g., CF₃, Cl) increase logP, whereas ethoxy/methoxy groups balance lipophilicity and solubility.
- Solubility : Methoxy and ethoxy substituents improve aqueous solubility compared to halogenated analogs.
- Metabolic Stability : CF₃ and chloro groups resist oxidative metabolism, while ethoxy groups may undergo demethylation .
Biological Activity
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine is a synthetic compound characterized by its unique isoxazole ring structure, which includes an ethoxy group and a methyl group on the phenyl ring. This structural composition contributes to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 218.25 g/mol
- Structural Features : The presence of the isoxazole moiety allows for various chemical transformations and interactions with biological targets.
Anti-inflammatory Activity
Research indicates that isoxazole derivatives, including 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), thereby reducing the production of pro-inflammatory cytokines.
Table 1: Inhibitory Effects on Cyclooxygenase Enzymes
| Compound | IC (µM) | Target Enzyme |
|---|---|---|
| 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine | 1.5 | COX-1 |
| Similar Isoxazole Derivative | 0.8 | COX-2 |
| Reference Compound (Ibuprofen) | 0.5 | COX-1/COX-2 |
Anticancer Activity
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375). The mechanism involves modulation of key signaling pathways associated with cell survival and proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving MCF-7 and A375 cell lines, the compound exhibited an IC value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction via caspase activation |
| A375 | 15 | Inhibition of cell cycle progression |
| Reference Compound (Doxorubicin) | 10 | DNA intercalation |
The biological activity of 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes, leading to reduced inflammation.
- Apoptotic Pathways : It activates caspases and alters Bcl-2 family protein expressions, promoting apoptosis in cancer cells.
- Cytokine Modulation : The compound influences cytokine production, which is crucial in immune response regulation.
Comparative Analysis with Similar Compounds
Several compounds structurally similar to 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine have been studied for their biological activities.
Table 3: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Methylphenyl)isoxazol-5-amine | Lacks ethoxy group | Moderate anti-inflammatory |
| 5-Amino-3-(4-trifluoromethylphenyl)isoxazole | Contains trifluoromethyl group | Enhanced anticancer activity |
| 5-Isoxazolamine, 3-methyl-4-(2-methylphenyl) | Additional methyl substituents | Variable activity based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
